N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Researchers have developed methods for synthesizing piperidine, pyrrolizidine, indolizidine, and quinolizidine structures through cyclization of acetylenic sulfones with beta and gamma-chloroamines. These syntheses are crucial for producing a range of compounds with potential pharmacological applications, including the synthesis of dendrobatid alkaloids, which are of interest due to their unique biological activities (Back & Nakajima, 2000).
Pharmacological Applications
Certain piperidine derivatives have been identified for their potent analgesic properties, demonstrating the potential of these compounds in developing new pain management therapies. These derivatives exhibit significant analgesic activity, highlighting their relevance in medicinal chemistry and drug design (Van Daele et al., 1976).
Antimicrobial and Anti-inflammatory Properties
Novel piperidine derivatives have shown promising antimicrobial and anti-inflammatory activities. For instance, sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, with certain compounds exhibiting significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus (Ajani et al., 2013). Additionally, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized for their potential use in treating gastrointestinal disorders, demonstrating the versatility of piperidine derivatives in addressing various health conditions (Sonda et al., 2004).
Enantioselective Catalysis
Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This catalytic process is critical for the synthesis of chiral amines, which are valuable in the pharmaceutical industry for producing enantiomerically pure compounds (Wang et al., 2006).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-25(23,24)20-11-9-14(10-12-20)17(21)19-13-18(22,16-7-8-16)15-5-3-2-4-6-15/h2-6,14,16,22H,7-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEQXPTHHBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.